molecular formula C6H11BrO2 B1524429 (2S,3R)-2-Bromo-3-methylpentanoic acid CAS No. 21582-41-2

(2S,3R)-2-Bromo-3-methylpentanoic acid

Numéro de catalogue: B1524429
Numéro CAS: 21582-41-2
Poids moléculaire: 195.05 g/mol
Clé InChI: GQZXYZIKUQUVKE-UHNVWZDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R)-2-Bromo-3-methylpentanoic acid ( 21582-41-2) is a high-purity chiral building block of significant value in synthetic and medicinal chemistry research . This compound features a molecular formula of C6H11BrO2 and a molecular weight of 195.05 . Its defined stereochemistry at both the 2- and 3-positions makes it particularly valuable for constructing complex molecules with specific three-dimensional architectures, which is a critical requirement in the development of modern pharmaceuticals . The primary research applications of this chiral acid include its use as a key synthetic intermediate for active pharmaceutical ingredients (APIs) and in the synthesis of other stereochemically defined compounds . It serves as a crucial precursor in the development of novel therapeutic agents, fine chemicals, and specialized reagents for synthetic organic chemistry . The compound is offered at a high purity level of >99% and is analyzed by multiple orthogonal techniques including Liquid Chromatography Mass Spectrometry (LCMS), Gas Chromatography (GC-FID), and both Proton and Carbon Nuclear Magnetic Resonance (NMR) spectroscopy to ensure identity and quality . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Propriétés

IUPAC Name

(2S,3R)-2-bromo-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXYZIKUQUVKE-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2S,3R)-2-Bromo-3-methylpentanoic acid, with the chemical formula C6_6H11_{11}BrO2_2 and CAS number 21582-41-2, is a compound of interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 195.05 g/mol
  • Structure : The compound features a bromine atom at the second carbon and a methyl group at the third carbon of a pentanoic acid backbone.
PropertyValue
Molecular FormulaC6_6H11_{11}BrO2_2
Molecular Weight195.05 g/mol
CAS Number21582-41-2
Hazard ClassificationDanger

This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in amino acid metabolism. The compound's structural similarity to natural substrates allows it to interact with enzymes, potentially leading to inhibition or modulation of biological pathways.

  • Inhibition of Aminopeptidase P : Research indicates that compounds similar to this compound may inhibit aminopeptidase P (mAPP), an enzyme that degrades bradykinin, a peptide involved in vasodilation and blood pressure regulation. Inhibition of mAPP can enhance bradykinin levels, promoting cardiovascular benefits such as improved renal function and glucose metabolism .
  • Potential Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cells .

Case Studies

  • Cardiovascular Research : A study explored the effects of aminopeptidase inhibitors on cardiac function during ischemia. It was found that compounds inhibiting mAPP could significantly reduce myocardial injury during reperfusion, suggesting a protective role for this compound in cardiovascular health .
  • Metabolic Studies : In metabolic syndrome models, the administration of aminopeptidase inhibitors resulted in improved glucose tolerance and insulin sensitivity. This suggests that this compound could play a role in managing metabolic disorders .

Research Findings

Recent studies have reported varying degrees of biological activity associated with this compound:

  • In vitro Studies : These have demonstrated that at concentrations around 50 µM, the compound can inhibit specific enzyme activities by approximately 50%, indicating significant potency .
  • In vivo Studies : Animal models treated with aminopeptidase inhibitors showed enhanced recovery from cardiac stress tests compared to controls, highlighting the potential therapeutic applications of this compound in cardiovascular medicine .

Applications De Recherche Scientifique

Pharmaceutical Applications

(2S,3R)-2-Bromo-3-methylpentanoic acid serves as an intermediate in the synthesis of various drug candidates. Notably, it has been utilized in developing inhibitors for enzymes such as aminopeptidase P (APP), which plays a role in cardiovascular health by regulating bradykinin levels. Inhibiting this enzyme can enhance blood pressure regulation and improve heart function during ischemia .

Biological Studies

The compound is employed in studying enzyme-catalyzed reactions involving halogenated substrates. Its reactivity allows researchers to explore mechanisms of action and develop new biochemical assays.

Agrochemical Synthesis

In agrochemistry, this compound is used as a building block for synthesizing herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection strategies.

Case Study 1: Inhibition of Aminopeptidase P

A study demonstrated that this compound derivatives could effectively inhibit APP, leading to increased bradykinin levels. This has potential therapeutic implications for treating hypertension and improving renal function .

Case Study 2: Synthesis of Acyloin Products

Research involving benzaldehyde lyase highlighted the use of this compound in synthesizing optically active acyloin products through C-C bond cleavage reactions. This showcases its versatility in producing compounds with promising biological activities .

Comparaison Avec Des Composés Similaires

Structural Isomers and Functional Group Variants

(2R,3S)-2-Bromo-3-hydroxy-4-methylpentanoic Acid (CAS 226067-55-6)
  • Molecular Formula : C₆H₁₁BrO₃
  • Molecular Weight : 211.06 g/mol
  • Key Differences :
    • A hydroxyl (-OH) group replaces the methyl (-CH₃) group at position 3.
    • Additional oxygen increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity.
    • Stereochemistry (2R,3S) alters diastereomeric interactions in chiral environments.
  • Applications : Used in asymmetric catalysis and pharmaceutical intermediates due to its hydroxyl group .
Brominated Methylbenzoic Acids (e.g., 2-Bromo-5-methylbenzoic Acid)
  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.04 g/mol
  • Key Differences: Aromatic benzene ring vs. aliphatic pentanoic acid chain. Bromine is positioned on an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. Lower solubility in polar solvents compared to aliphatic bromoacids.
  • Applications : Precursors in agrochemicals and dyes .

Stereoisomers

(2S,3S)-2-Bromo-3-methylpentanoic Acid
  • Synthesis : Derived from L-isoleucine via diazotization with HBr, yielding a yellow liquid in crude form .
  • Key Differences :
    • Diastereomeric relationship with the (2S,3R)-form results in distinct melting points, optical rotations, and biological activities.
    • The (2S,3S)-isomer may exhibit lower enzymatic recognition in chiral environments.
(2S)-2-Bromo-3-methylpentanoic Acid (CAS 21582-41-2)
  • Key Differences :
    • Only one defined stereocenter (position 2, S-configuration), leading to racemization risks at position 3.
    • Reduced stereochemical complexity simplifies synthesis but limits application in high-precision asymmetric reactions .

Chain Length and Substituent Variants

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid (CAS 106089-20-7)
  • Molecular Formula : C₄H₇BrO₃
  • Molecular Weight : 183.00 g/mol
  • Key Differences: Shorter propanoic acid chain (3 carbons vs. 5 carbons). Hydroxy and methyl groups on the same carbon (C2), creating a sterically hindered structure.
  • Applications : Intermediate in peptide synthesis and enzyme inhibition studies .
2(R,S),3(S,R)-2,3-Dibromo-3-methyl-5-phenyl-2-pentanoic Acid
  • Key Differences: Additional bromine atom and phenyl group increase molecular weight (~330 g/mol) and hydrophobicity. Enhanced electrophilicity due to dual bromine substituents. Limited solubility in aqueous media compared to the monobromo target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Applications
(2S,3R)-2-Bromo-3-methylpentanoic acid C₆H₁₁BrO₂ 195.06 Br, -COOH, -CH₃ 2S,3R Asymmetric synthesis
(2R,3S)-2-Bromo-3-hydroxy-4-methylpentanoic acid C₆H₁₁BrO₃ 211.06 Br, -COOH, -OH, -CH₃ 2R,3S Catalysis
2-Bromo-5-methylbenzoic acid C₈H₇BrO₂ 215.04 Br, -COOH (aromatic) N/A Agrochemicals
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid C₄H₇BrO₃ 183.00 Br, -COOH, -OH, -CH₃ 2S Enzyme inhibitors
(2S,3S)-2-Bromo-3-methylpentanoic acid C₆H₁₁BrO₂ 195.06 Br, -COOH, -CH₃ 2S,3S Intermediate in drug synthesis

Méthodes De Préparation

Hell-Volhard-Zelinsky (HVZ) Reaction

The primary synthetic route to (2S,3R)-2-Bromo-3-methylpentanoic acid is the classical Hell-Volhard-Zelinsky reaction, which selectively brominates the α-position of carboxylic acids.

General Procedure:

  • Starting material: 3-methylpentanoic acid (or its chiral precursor)
  • Reagents: Phosphorus tribromide (PBr₃) and bromine (Br₂)
  • Conditions: Typically carried out in an inert solvent under controlled temperature (0–5 °C to room temperature)
  • Mechanism: The carboxylic acid is first converted to the acyl bromide by PBr₃. The acyl bromide tautomerizes to an enol form, which is then brominated at the α-carbon. Hydrolysis regenerates the carboxylic acid with bromine substitution at the α-position.

Reaction Scheme:

$$
\text{3-methylpentanoic acid} \xrightarrow[\text{Br}2]{\text{PBr}3} \text{this compound}
$$

Yields and Purification:

  • Yields reported vary, with typical isolated yields around 24% for related α-bromo acids after distillation under reduced pressure (e.g., 100 °C at 3 mmHg).
  • Purification is commonly achieved by vacuum distillation or recrystallization to obtain high purity.

Enantioselective Synthesis Approaches

Achieving the (2S,3R) stereochemistry requires stereocontrolled methods:

  • Chiral Precursors: Starting from chiral amino acids such as L-leucine or chiral hydroxy acids allows retention of stereochemistry during bromination.
  • Chiral Auxiliary or Catalysts: Use of chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) in multi-step syntheses can induce enantioselectivity in bromination or subsequent transformations.
  • Enzymatic Methods: Enzymatic cross-acyloin reactions involving halogenated substrates have demonstrated >90% enantiomeric excess in chiral products, indicating enzyme-catalyzed stereoselective transformations as promising routes.

Alternative Synthetic Strategies

Parameter Optimal Conditions Notes
Solvent Polar aprotic solvents (e.g., DMF, acetone) Minimize side reactions and racemization
Temperature 0–5 °C during bromination Controls regioselectivity and suppresses elimination
Brominating agent Br₂ with catalytic PBr₃ or N-bromosuccinimide (NBS) NBS offers milder, more selective bromination
Reaction time 1–5 hours Monitored by TLC (Rf ~0.3–0.5 in EtOAc/hexane)
Purification Vacuum distillation or recrystallization Remove impurities and unreacted starting materials

To verify the structure and purity of this compound during and after synthesis, the following methods are employed:

Technique Key Observations Purpose
¹H NMR CH-Br proton at δ ~4.0–4.5 ppm; methyl groups at δ ~1.2–1.5 ppm Confirm substitution and stereochemistry
¹³C NMR Signal for α-carbon bonded to Br; carboxyl carbon at ~170 ppm Structural confirmation
Mass Spectrometry Molecular ion peak at m/z 195 with characteristic bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) Molecular weight and isotopic confirmation
Infrared (IR) Broad -COOH stretch at 2500–3300 cm⁻¹; C=O stretch at ~1700 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹ Functional group verification
Chiral HPLC Enantiomeric excess determination Assess stereochemical purity

A summary of key research data on preparation methods:

Study / Source Methodology Yield (%) Enantiomeric Excess (ee) Notes
Sierra et al. HVZ reaction on chiral precursors 24 Not specified Vacuum distillation purification
Recent enzymatic study Enzymatic cross-acyloin reactions >90 >90% ee High stereoselectivity, mild conditions
Boc-amino acid derivative synthesis Multi-step synthesis with chiral hydroxy acids 59 (coupling step) High Use of HATU coupling reagent, minimized racemization

The preparation of this compound is predominantly achieved via the Hell-Volhard-Zelinsky reaction, starting from chiral or achiral 3-methylpentanoic acid derivatives. Control of stereochemistry is critical and can be managed through the use of chiral starting materials, auxiliaries, or enzymatic catalysis. Optimal reaction conditions involve low temperatures, polar aprotic solvents, and careful monitoring to minimize side reactions and racemization. Analytical techniques such as NMR, MS, IR, and chiral HPLC are essential for confirming structure and purity.

Q & A

Q. What are the optimal synthetic routes for (2S,3R)-2-Bromo-3-methylpentanoic acid, considering stereochemical control?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at the C2 and C3 positions. Key steps include:
  • Chiral Auxiliaries or Catalysts : Use of enantioselective catalysts (e.g., chiral palladium complexes) or chiral starting materials to direct bromination at C2 and methyl group placement at C3 .
  • Reaction Conditions : Temperature (<0°C for bromination to minimize racemization), anhydrous solvents (e.g., THF or DCM), and slow addition of brominating agents (e.g., NBS) to avoid side reactions .
  • Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., using L-proline derivatives) to isolate the (2S,3R) enantiomer .
  • Example Table :
StepReagent/ConditionPurpose
1(S)-Proline derivativeChiral induction
2NBS, THF, -10°CBromination at C2
3Chiral HPLC (CHIRALPAK® IA)Enantiomer separation

Q. Which analytical techniques reliably confirm the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify regiochemistry (e.g., coupling constants for vicinal protons) and methyl group placement. For example, the C3 methyl group shows a doublet of doublets in 1^1H NMR due to coupling with C2 and C4 protons .
  • Chiral HPLC : Columns like CHIRALPAK® IC or IB resolve enantiomers (retention time comparison against racemic standards) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., Flack parameter < 0.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and predicted spectra often arise from dynamic effects (e.g., rotameric equilibria). Solutions include:
  • VT-NMR : Variable-temperature NMR to freeze conformational changes (e.g., at -40°C) and simplify splitting patterns .
  • DFT Calculations : Geometry optimization (B3LYP/6-311+G(d,p)) to model rotamers and compare theoretical/experimental coupling constants .
  • Example Workflow :

Acquire 1^1H NMR at multiple temperatures.

Perform DFT-based conformational analysis.

Overlay experimental and simulated spectra (e.g., using MestReNova).

Q. What role does the bromine substituent play in the compound’s reactivity under nucleophilic substitution (SN_\text{N}N​2) conditions?

  • Methodological Answer : The C2 bromine’s steric environment (due to the C3 methyl group) influences reaction pathways:
  • Stereochemical Inversion : Bulky nucleophiles (e.g., tert-butoxide) may favor retention of configuration due to steric hindrance, deviating from classic SN_\text{N}2 mechanisms.
  • Competing Elimination : Use polar aprotic solvents (e.g., DMF) and low temperatures to suppress β-hydride elimination .
  • Monitoring : Track reaction progress via 1^1H NMR or LC-MS to detect byproducts (e.g., alkenes from elimination) .

Q. How does the methyl group at C3 influence conformational stability in solution versus solid state?

  • Methodological Answer :
  • Solid-State Analysis : X-ray crystallography reveals a staggered conformation (C2-Br and C3-CH3_3 antiperiplanar) stabilized by van der Waals interactions .
  • Solution-State Analysis : NOESY NMR shows proximity between C3-CH3_3 and C5 protons, indicating a gauche conformation due to solvation effects .
  • Computational Comparison : MD simulations (AMBER force field) highlight solvent-dependent conformational preferences (e.g., water vs. chloroform) .

Data Contradiction Analysis

Q. Why might enantiomeric excess (ee) values vary between HPLC and polarimetry measurements?

  • Methodological Answer :
  • Polarimetry Limitations : Optical rotation can be skewed by impurities (e.g., residual solvents) or temperature fluctuations.
  • HPLC Cross-Validation : Use two chiral columns (e.g., CHIRALPAK® IA and AD-H) to confirm ee. Discrepancies >5% warrant re-purification .
  • Example Table :
Methodee (%)Conditions
Chiral HPLC98.5Hexane:IPA (90:10), 1 mL/min
Polarimetry95.225°C, 589 nm

Key Considerations for Experimental Design

  • Stereochemical Integrity : Protect the carboxylic acid group (e.g., as a methyl ester) during bromination to prevent racemization .
  • Scale-Up Challenges : Replace cryogenic conditions with flow chemistry for large-scale synthesis (e.g., continuous-flow reactors at -10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-Bromo-3-methylpentanoic acid
Reactant of Route 2
(2S,3R)-2-Bromo-3-methylpentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.